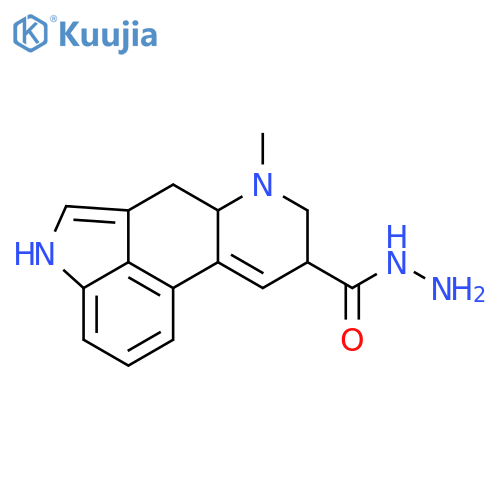Cas no 5256-61-1 (Lysergic Acid Hydrazide)

Lysergic Acid Hydrazide structure
商品名:Lysergic Acid Hydrazide
Lysergic Acid Hydrazide 化学的及び物理的性質
名前と識別子
-
- Lysergic Acid Hydrazide
- (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbohydrazide
- Lysergic Acid Hydraz
- A-carboxylic Acid Hydrazide
- D-9,10-Didehydro-6-methyl-ergoline-8
- (6aR,9R)-7-Methyl-4,6,6a,7,8,9-hexa
- DB-255101
- (6Ar,9r)-7-methyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinoline-9-carboxylic acid hydrazide
- (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide
- SCHEMBL10354383
- AKOS015967158
- 5256-61-1
- DTXSID00537381
-
- インチ: InChI=1S/C16H18N4O/c1-20-8-10(16(21)19-17)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)20/h2-5,7,10,14,18H,6,8,17H2,1H3,(H,19,21)/t10-,14-/m1/s1
- InChIKey: UUYMPWWTAQZUQB-QMTHXVAHSA-N
- ほほえんだ: CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NN
計算された属性
- せいみつぶんしりょう: 282.14800
- どういたいしつりょう: 282.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 477
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 74.2Ų
じっけんとくせい
- PSA: 77.64000
- LogP: 2.50600
Lysergic Acid Hydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | L488005-10mg |
Lysergic Acid Hydrazide |
5256-61-1 | 10mg |
$ 1515.00 | 2022-06-04 | ||
| TRC | L488005-1mg |
Lysergic Acid Hydrazide |
5256-61-1 | 1mg |
$ 195.00 | 2022-06-04 |
Lysergic Acid Hydrazide 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
5256-61-1 (Lysergic Acid Hydrazide) 関連製品
- 50-37-3(Lysergic Acid Diethylamide Tartrate)
- 478-94-4(Lysergamide)
- 65527-61-9(N-Allylnorlysergic Acid N,N-Diethylamide)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
